molecular formula C16H21N5O4 B2769698 1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione CAS No. 2034247-35-1

1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione

Cat. No.: B2769698
CAS No.: 2034247-35-1
M. Wt: 347.375
InChI Key: IBSRLDOBCMPXCP-UHFFFAOYSA-N
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Description

1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione is a synthetic compound with a diverse set of applications in chemistry and biology. This compound is noted for its complex structure, which includes a pyrrolidine ring, a piperazine core, and a pyrimidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione typically involves multi-step organic synthesis. The synthesis begins with the derivatization of pyrimidinyl and pyrrolidine cores, followed by the coupling of these intermediates under controlled conditions.

Industrial Production Methods: : On an industrial scale, production is optimized using catalytic processes and automated synthetic pathways to ensure high yield and purity. Standard procedures involve the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions. It can be specifically prone to nucleophilic substitution due to the presence of heteroatoms in its structure.

Common Reagents and Conditions: : Common reagents include strong acids and bases, oxidizing agents, and reducing agents. Specific reagents like sodium borohydride or lithium aluminum hydride are often used in reduction reactions, while oxidation might involve agents such as potassium permanganate.

Major Products: : The major products formed depend on the nature of the reaction. For example, oxidation might introduce additional functional groups, altering the compound's properties, while reduction typically simplifies the structure.

Scientific Research Applications

Chemistry: : In chemistry, it’s used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : In biological studies, the compound is investigated for its potential as a biochemical tool due to its ability to interact with specific enzymes and receptors.

Medicine: : Medically, it shows promise in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drugs.

Industry: : In industrial applications, it serves as a precursor for the synthesis of complex organic compounds and materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. These interactions can modulate the biochemical pathways within cells, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione stands out due to its unique combination of functional groups which enhance its chemical reactivity and biological activity.

Similar Compounds

  • 1-Ethyl-4-{3-[(2-chloropyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione

  • 1-Ethyl-4-{3-[(2-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione

  • 1-Ethyl-4-{3-[(2-bromopyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione

This detailed breakdown should provide a thorough understanding of this compound, from its synthesis to its applications and unique properties.

Properties

IUPAC Name

1-ethyl-4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-3-19-8-9-21(15(23)14(19)22)16(24)20-7-5-12(10-20)25-13-4-6-17-11(2)18-13/h4,6,12H,3,5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSRLDOBCMPXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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